![molecular formula C25H28N6O3S B2511964 3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide CAS No. 1112371-82-0](/img/structure/B2511964.png)
3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide is a useful research compound. Its molecular formula is C25H28N6O3S and its molecular weight is 492.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to target c-met kinase and DNA . These targets play crucial roles in cell signaling and genetic information processing, respectively.
Mode of Action
Similar compounds have been found to inhibit c-met kinase and intercalate DNA , which can disrupt normal cellular processes and lead to cell death.
Biochemical Pathways
Inhibition of c-met kinase and dna intercalation can affect multiple pathways, including cell growth, division, and dna replication .
Pharmacokinetics
Similar compounds have been found to have favorable adme properties , which can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with c-Met kinase, an enzyme involved in various cellular processes such as proliferation, survival, and migration . The interaction between this compound and c-Met kinase is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition disrupts the downstream signaling pathways mediated by c-Met kinase, thereby affecting cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has demonstrated cytotoxic activity against several cancer cell lines, including A549, MCF-7, and HeLa . It influences cell function by inducing apoptosis, a programmed cell death mechanism, and inhibiting cell proliferation. Additionally, this compound affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active site of c-Met kinase, leading to its inhibition and subsequent disruption of downstream signaling pathways . Additionally, this compound has been shown to intercalate with DNA, further contributing to its cytotoxic effects by inducing DNA damage and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can form over extended periods . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, although the potency may decrease slightly due to degradation . Additionally, prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of drug efflux pumps .
Properties
IUPAC Name |
3-[1-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-butan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3S/c1-3-17(2)27-21(32)13-14-30-23(34)19-11-7-8-12-20(19)31-24(30)28-29-25(31)35-16-22(33)26-15-18-9-5-4-6-10-18/h4-12,17H,3,13-16H2,1-2H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJWISHCGTYHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


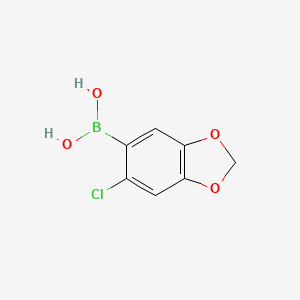
![5-(2,6-Dimethylmorpholin-4-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2511885.png)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2511886.png)
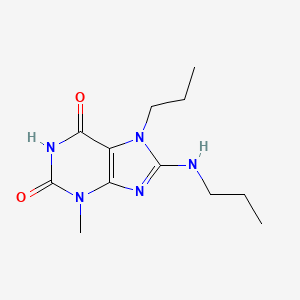
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2511890.png)

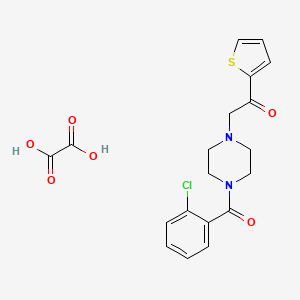

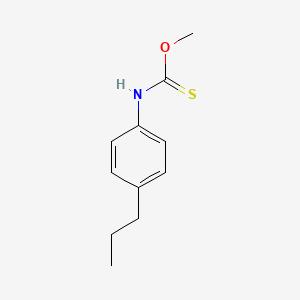
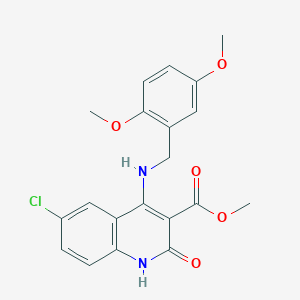

![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2511902.png)
